N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(1-ETHYLPROPYL)AMINE
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Overview
Description
N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(1-ETHYLPROPYL)AMINE is an organic compound that belongs to the class of substituted benzylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(1-ETHYLPROPYL)AMINE typically involves the alkylation of a benzylamine derivative. One possible route is the reaction of 2-bromo-4,5-dimethoxybenzyl chloride with N-(1-ethylpropyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(1-ETHYLPROPYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen or other substituents.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiolate, or sodium alkoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce various substituted benzylamines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(1-ETHYLPROPYL)AMINE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(1-ETHYLPROPYL)AMINE: can be compared with other substituted benzylamines like:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromo and methoxy groups, along with the ethylpropylamine moiety, can confer unique properties compared to other benzylamine derivatives.
For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific journal articles is recommended.
Properties
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]pentan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2/c1-5-11(6-2)16-9-10-7-13(17-3)14(18-4)8-12(10)15/h7-8,11,16H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSUTTFNIYBYPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC(=C(C=C1Br)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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